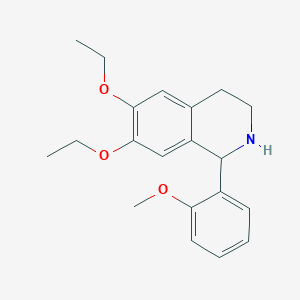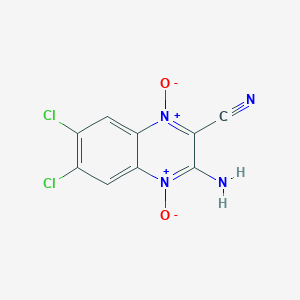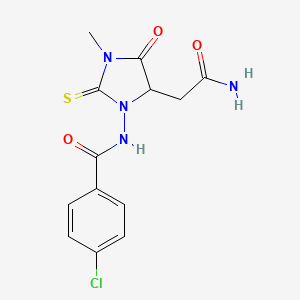![molecular formula C25H19N3O4 B15006344 4-[3-(4-methoxyphenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzonitrile](/img/structure/B15006344.png)
4-[3-(4-methoxyphenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(4-METHOXYPHENYL)-4,6-DIOXO-2-PHENYL-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOL-5-YL]BENZONITRILE is a complex organic compound that features a unique structure incorporating a pyrrolo[3,4-d][1,2]oxazole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-METHOXYPHENYL)-4,6-DIOXO-2-PHENYL-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOL-5-YL]BENZONITRILE typically involves multi-step organic synthesis. The key steps include the formation of the pyrrolo[3,4-d][1,2]oxazole core, followed by the introduction of the methoxyphenyl and phenyl groups. Common reagents used in these reactions include various aryl halides, amines, and oxidizing agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can be scaled up more easily than traditional batch reactors.
Analyse Des Réactions Chimiques
Types of Reactions
4-[3-(4-METHOXYPHENYL)-4,6-DIOXO-2-PHENYL-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOL-5-YL]BENZONITRILE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to improve reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions could introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.
Biology: Its unique structure makes it a candidate for studying interactions with various biological targets, including enzymes and receptors.
Medicine: The compound’s potential biological activities, such as antimicrobial or anticancer properties, make it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 4-[3-(4-METHOXYPHENYL)-4,6-DIOXO-2-PHENYL-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOL-5-YL]BENZONITRILE involves its interaction with specific molecular targets in biological systems. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aleglitazar: An antidiabetic compound with a similar oxazole core.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
Uniqueness
What sets 4-[3-(4-METHOXYPHENYL)-4,6-DIOXO-2-PHENYL-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOL-5-YL]BENZONITRILE apart from these similar compounds is its unique combination of functional groups and its potential for diverse biological activities. Its structure allows for a wide range of chemical modifications, making it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C25H19N3O4 |
|---|---|
Poids moléculaire |
425.4 g/mol |
Nom IUPAC |
4-[3-(4-methoxyphenyl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzonitrile |
InChI |
InChI=1S/C25H19N3O4/c1-31-20-13-9-17(10-14-20)22-21-23(32-28(22)19-5-3-2-4-6-19)25(30)27(24(21)29)18-11-7-16(15-26)8-12-18/h2-14,21-23H,1H3 |
Clé InChI |
RPZFCVKTPLFZJU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)C#N)ON2C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B15006266.png)
![N-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamoyl}-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B15006269.png)

![4-[(E)-2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)ethenyl]phenyl 2-chloro-4,5-difluorobenzoate](/img/structure/B15006281.png)
![3-[3-(4-Amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-ol](/img/structure/B15006283.png)

![(2Z)-1H-benzimidazol-2-yl[1-(naphthalen-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]ethanenitrile](/img/structure/B15006291.png)
![4-(2-fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B15006292.png)
![4-methoxy-N-[2-(1-methylcyclopropyl)phenyl]benzamide](/img/structure/B15006295.png)
![5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-N-(2-methoxyphenyl)-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B15006299.png)
methanone](/img/structure/B15006308.png)
![(2-fluorophenyl)(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)methanone](/img/structure/B15006311.png)
![2,2'-[(3,4-Diaminothieno[2,3-b]thiene-2,5-diyl)bis(carbonylimino)]dibenzoic acid](/img/structure/B15006318.png)

